molecular formula C15H10ClF3O2 B1393902 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride CAS No. 1160260-62-7

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride

Cat. No.: B1393902
CAS No.: 1160260-62-7
M. Wt: 314.68 g/mol
InChI Key: AFHGTRVWGPOFLP-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a benzoyl chloride group. This compound is of significant interest in organic synthesis due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride typically involves the reaction of 3-(trifluoromethyl)benzyl alcohol with benzoyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of 3-(trifluoromethyl)benzyl alcohol by the reduction of 3-(trifluoromethyl)benzaldehyde.

    Step 2: Reaction of 3-(trifluoromethyl)benzyl alcohol with benzoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous solutions of acids or bases can be used to hydrolyze the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Benzoic Acid Derivative: Formed through hydrolysis.

    Benzyl Alcohol Derivative: Formed through reduction.

Scientific Research Applications

Synthetic Routes and Preparation

The synthesis of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride typically involves:

  • Preparation of 3-(trifluoromethyl)benzyl alcohol from 3-(trifluoromethyl)benzaldehyde through reduction.
  • Reaction with benzoyl chloride in the presence of a base (such as pyridine or triethylamine) under anhydrous conditions.

This multi-step synthesis allows for the efficient production of the compound, which can be scaled up for industrial applications using continuous flow reactors and automated systems .

Types of Reactions

This compound exhibits several key chemical reactions:

  • Nucleophilic Substitution : The benzoyl chloride group is reactive towards nucleophiles, enabling the formation of esters, amides, and other derivatives.
  • Hydrolysis : In the presence of water, it can hydrolyze to yield benzoic acid derivatives.
  • Reduction : The compound can be reduced to produce corresponding benzyl alcohol derivatives.

Common Reagents and Conditions

  • Nucleophilic Substitution : Typically performed with amines, alcohols, or thiols in the presence of bases like pyridine.
  • Hydrolysis : Conducted using water or aqueous acid/base solutions.
  • Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

  • Esters and Amides via nucleophilic substitution.
  • Benzoic Acid Derivatives through hydrolysis.
  • Benzyl Alcohol Derivatives through reduction .

Applications in Scientific Research

This compound has diverse applications across various fields:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a precursor for synthesizing pharmaceuticals and agrochemicals due to its reactivity and ability to form complex molecules.

Biology

  • Modification of Biomolecules : Utilized for studying biomolecular functions and interactions, potentially aiding in understanding cellular mechanisms.

Medicine

  • Drug Development : Investigated for synthesizing compounds with enhanced pharmacological properties, particularly those exhibiting antibacterial or antifungal activity .

Industry

  • Production of Specialty Chemicals : Employed in creating materials with specific properties, leveraging its unique trifluoromethyl group to enhance performance characteristics .

Uniqueness

The presence of both the trifluoromethyl group and the benzyl ether moiety distinguishes this compound from others, enhancing its lipophilicity and potential biological interactions .

Mechanism of Action

The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets or undergo further chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the benzyl ether moiety.

    2-(Trifluoromethyl)benzoyl chloride: Similar structure but with the trifluoromethyl group in a different position.

    4-(Trifluoromethyl)benzoyl chloride: Similar structure but with the trifluoromethyl group in the para position.

Uniqueness

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is unique due to the presence of both the trifluoromethyl group and the benzyl ether moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity

2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride is a synthetic organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group that enhances its electronic properties. The molecular formula is C₁₅H₁₀ClF₃O₂, and its molecular weight is 314.69 g/mol. This compound belongs to the class of acyl chlorides, known for their reactivity and potential biological activities.

The presence of the trifluoromethyl group significantly influences the compound's solubility and lipophilicity, making it a candidate for various chemical applications. Acyl chlorides are generally corrosive and reactive, often irritating to biological tissues. The reactivity of this compound suggests it may participate in nucleophilic acyl substitution reactions, which are valuable in synthetic organic chemistry.

Potential Biological Activities

  • Antibacterial and Antifungal Properties : Related compounds have demonstrated significant antibacterial and antifungal activities. For instance, structural analogs have shown efficacy against various pathogens, suggesting that this compound might exhibit similar properties .
  • Kinase Inhibition : Compounds containing a trifluoromethyl group have been studied for their inhibitory effects on receptor tyrosine kinases, which are crucial in cancer signaling pathways. For example, derivatives with similar structures have shown high inhibitory activity against PDGFRα and EGFR .
  • Interactions with COX Enzymes : Some studies indicate that benzoyl derivatives can interact with cyclooxygenase (COX) enzymes, potentially leading to anti-inflammatory effects. This interaction may provide insights into the therapeutic potential of this compound in inflammatory diseases .

Synthesis and Biological Testing

Research has focused on synthesizing compounds similar to this compound to evaluate their biological activities:

  • Synthesis Methodology : The synthesis typically involves acylation reactions where the benzoyl chloride moiety reacts with nucleophiles. The incorporation of the trifluoromethyl group is achieved through specific halogenation reactions .
  • Biological Assays : Preliminary assays conducted on related compounds have demonstrated varying degrees of antibacterial activity. For example, a compound with a similar structure showed an MIC (Minimum Inhibitory Concentration) of 0.033 μg/mL against T. cruzi, indicating potent activity .

Pharmacokinetics

While pharmacokinetic data specific to this compound is not available, studies on related compounds suggest that such derivatives can exhibit favorable absorption profiles and half-lives conducive to therapeutic applications .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c16-14(20)12-6-1-2-7-13(12)21-9-10-4-3-5-11(8-10)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHGTRVWGPOFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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